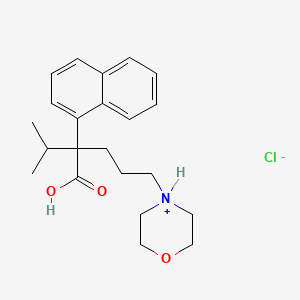
1-Naphthaleneacetic acid, alpha-isopropyl-alpha-(3-morpholinopropyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthaleneacetic acid, alpha-isopropyl-alpha-(3-morpholinopropyl)-, hydrochloride is a chemical compound with the molecular formula C22H30ClNO3 and a molecular weight of 391.9315 . This compound is known for its unique structure, which includes a naphthalene ring, an isopropyl group, and a morpholinopropyl group, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthaleneacetic acid, alpha-isopropyl-alpha-(3-morpholinopropyl)-, hydrochloride typically involves the following steps:
Formation of the Naphthaleneacetic Acid Core: The initial step involves the synthesis of naphthaleneacetic acid through a Friedel-Crafts acylation reaction.
Introduction of the Isopropyl Group: The isopropyl group is introduced via an alkylation reaction using isopropyl halides under basic conditions.
Attachment of the Morpholinopropyl Group: The morpholinopropyl group is attached through a nucleophilic substitution reaction, where the morpholine ring reacts with a suitable propyl halide derivative.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
1-Naphthaleneacetic acid, alpha-isopropyl-alpha-(3-morpholinopropyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Naphthaleneacetic acid, alpha-isopropyl-alpha-(3-morpholinopropyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 1-Naphthaleneacetic acid, alpha-isopropyl-alpha-(3-morpholinopropyl)-, hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
1-Naphthaleneacetic acid: Lacks the isopropyl and morpholinopropyl groups, making it less complex.
Alpha-isopropyl-1-naphthaleneacetic acid: Similar but lacks the morpholinopropyl group.
Alpha-(3-morpholinopropyl)-1-naphthaleneacetic acid: Similar but lacks the isopropyl group.
Uniqueness
1-Naphthaleneacetic acid, alpha-isopropyl-alpha-(3-morpholinopropyl)-, hydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
6525-14-0 |
|---|---|
Fórmula molecular |
C22H30ClNO3 |
Peso molecular |
391.9 g/mol |
Nombre IUPAC |
5-morpholin-4-ium-4-yl-2-naphthalen-1-yl-2-propan-2-ylpentanoic acid;chloride |
InChI |
InChI=1S/C22H29NO3.ClH/c1-17(2)22(21(24)25,11-6-12-23-13-15-26-16-14-23)20-10-5-8-18-7-3-4-9-19(18)20;/h3-5,7-10,17H,6,11-16H2,1-2H3,(H,24,25);1H |
Clave InChI |
QOSPRCUPWQFEDR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(CCC[NH+]1CCOCC1)(C2=CC=CC3=CC=CC=C32)C(=O)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


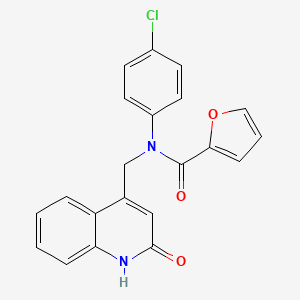
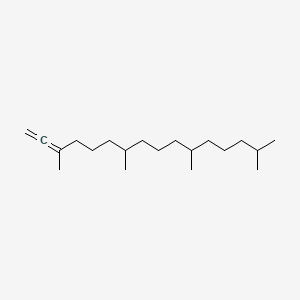

![(3S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B13785652.png)
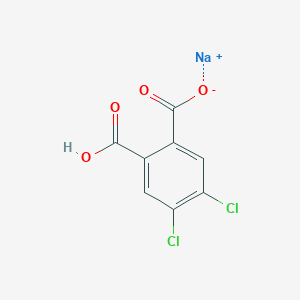
![disodium;5-[(E)-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,3,4-trichlorophenyl)methyl]-3-methyl-2-oxidobenzoate](/img/structure/B13785668.png)
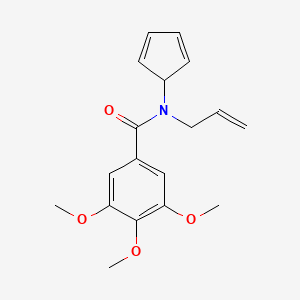
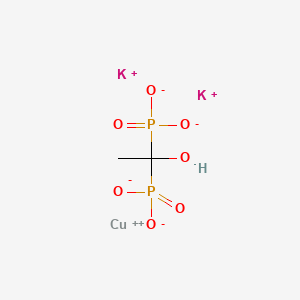
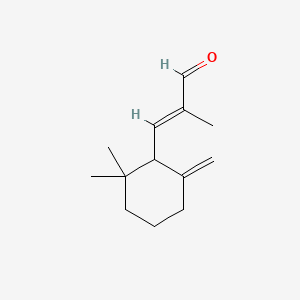

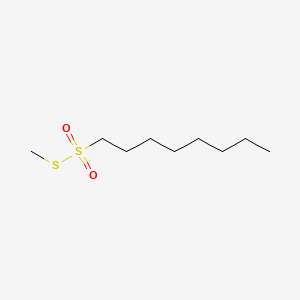

![benzyl N-[(1E)-buta-1,3-dienyl]carbamate](/img/structure/B13785709.png)

